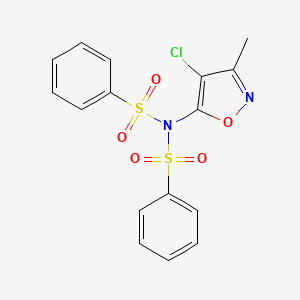

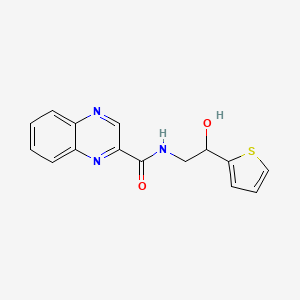

2-(2,5-dimethylbenzenesulfonamido)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,5-dimethylbenzenesulfonamido)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide, also known as DMTA, is a chemical compound that has shown potential in scientific research. It belongs to the class of sulfonamide compounds and has been studied for its various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

CTP Synthetase Inhibition for Immune Cell Proliferation Diseases

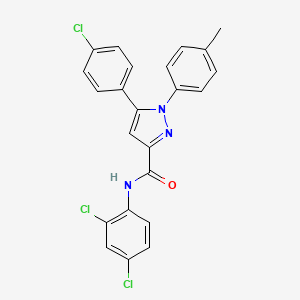

Researchers have identified a class of compounds, including "2-(alkylsulfonamido)thiazol-4-yl)acetamides," as potent inhibitors of cytidine 5'-triphosphate synthetase (CTPS1/2). These enzymes are crucial in the de novo pyrimidine synthesis pathway, making them targets for treating diseases driven by aberrant immune cell proliferation. Through high-throughput screening and subsequent optimization, a potent, orally active agent was developed, demonstrating significant pharmacological responses in an animal model of inflammation (Novak et al., 2022).

Photosensitizers in Photodynamic Therapy for Cancer Treatment

A study focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibited high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activities of Acetamide Derivatives

Another area of research involves the synthesis of acetamide derivatives with potential anticancer activities. For instance, 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives were synthesized and tested against a panel of human tumor cell lines. Some compounds showed reasonable activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Glutaminase Inhibition for Cancer Therapy

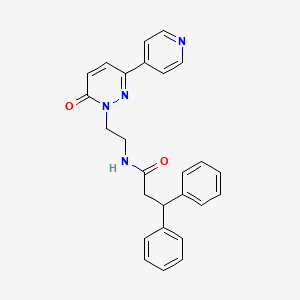

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, focusing on glutaminase inhibition, has shown potential in cancer therapy. BPTES is a selective allosteric inhibitor of kidney-type glutaminase (GLS), and its analogs have been evaluated for potency, solubility, and therapeutic efficacy in vitro and in vivo cancer models (Shukla et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2/c1-12-8-9-13(2)15(10-12)27(24,25)19-11-16(23)20-18-21-17(26-22-18)14-6-4-3-5-7-14/h3-10,19H,11H2,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTVOWGVTPLOIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2=NSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2736592.png)

![(2-[(2-Chlorophenyl)methoxy]-5-methylphenyl)boronic acid](/img/structure/B2736596.png)

![1-(2-Methoxypyridin-4-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-2-one](/img/structure/B2736597.png)

![5-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2736600.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2736602.png)

![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride](/img/structure/B2736605.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-1-methyl-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2736610.png)